molecular formula C8H13NO B068235 3-(2,3,3-Trimethyloxiran-2-yl)propanenitrile CAS No. 175655-77-3

3-(2,3,3-Trimethyloxiran-2-yl)propanenitrile

Cat. No.: B068235
CAS No.: 175655-77-3
M. Wt: 139.19 g/mol
InChI Key: JDMWFGNUHQKSJX-UHFFFAOYSA-N
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Description

2,3,3-Trimethyloxirane-2-propanenitrile is an organic compound with the molecular formula C₆H₉NO It is a derivative of oxirane, a three-membered cyclic ether, and contains a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3-Trimethyloxirane-2-propanenitrile typically involves the reaction of 2,3-epoxy-2-methylbutane with a nitrile source under specific conditions. One common method is the reaction of 2,3-epoxy-2-methylbutane with hydrogen cyanide (HCN) in the presence of a catalyst. The reaction is carried out at a controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of 2,3,3-Trimethyloxirane-2-propanenitrile may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,3,3-Trimethyloxirane-2-propanenitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2,3,3-Trimethyloxirane-2-propanenitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3,3-Trimethyloxirane-2-propanenitrile involves its interaction with molecular targets and pathways. The nitrile group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, proteins, and other biomolecules, potentially leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2,3-Trimethyloxirane: A similar compound with a slightly different structure, lacking the nitrile group.

    2,3-Epoxy-2-methylbutane: Another related compound, which serves as a precursor in the synthesis of 2,3,3-Trimethyloxirane-2-propanenitrile.

Uniqueness

2,3,3-Trimethyloxirane-2-propanenitrile is unique due to the presence of both an oxirane ring and a nitrile group in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

175655-77-3

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

3-(2,3,3-trimethyloxiran-2-yl)propanenitrile

InChI

InChI=1S/C8H13NO/c1-7(2)8(3,10-7)5-4-6-9/h4-5H2,1-3H3

InChI Key

JDMWFGNUHQKSJX-UHFFFAOYSA-N

SMILES

CC1(C(O1)(C)CCC#N)C

Canonical SMILES

CC1(C(O1)(C)CCC#N)C

Synonyms

Oxiranepropanenitrile, 2,3,3-trimethyl- (9CI)

Origin of Product

United States

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